Bienvenue dans la boutique en ligne BenchChem!

1-(3-Methoxybenzyl)piperazine

locomotor activity behavioral pharmacology benzylpiperazine SAR

1-(3-Methoxybenzyl)piperazine (m-MeO-BZP, MBZP) is a synthetic N-substituted benzylpiperazine bearing a single meta-methoxy substituent on the benzyl ring (C₁₂H₁₈N₂O, MW 206.28 g/mol). It belongs to the benzylpiperazine class, which includes 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and meta-chlorophenylpiperazine (m-CPP), all of which exhibit distinct pharmacological and behavioral profiles despite their structural similarity.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 55212-32-3
Cat. No. B1595413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzyl)piperazine
CAS55212-32-3
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CCNCC2
InChIInChI=1S/C12H18N2O/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3
InChIKeyBYWNAISVQHRFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxybenzyl)piperazine (55212-32-3): Procurement-Relevant Structural and Pharmacological Baseline for N-Substituted Piperazine Selection


1-(3-Methoxybenzyl)piperazine (m-MeO-BZP, MBZP) is a synthetic N-substituted benzylpiperazine bearing a single meta-methoxy substituent on the benzyl ring (C₁₂H₁₈N₂O, MW 206.28 g/mol) [1]. It belongs to the benzylpiperazine class, which includes 1-benzylpiperazine (BZP), 1-(3-trifluoromethylphenyl)piperazine (TFMPP), and meta-chlorophenylpiperazine (m-CPP), all of which exhibit distinct pharmacological and behavioral profiles despite their structural similarity [2]. The compound is primarily encountered as a research chemical for neuropharmacological investigations, as a synthetic intermediate for PET tracer development (e.g., [¹¹C]MA-PB-1 as an irreversible MAGL inhibitor), and as a scaffold for sigma-receptor ligand design [3].

Why 1-(3-Methoxybenzyl)piperazine Cannot Be Interchanged with Other N-Benzylpiperazines: The Substitution Problem


Despite sharing a benzylpiperazine core, N-substituted piperazines exhibit sharply divergent in vivo pharmacological profiles that preclude generic substitution. The position and electronic nature of the aryl substituent alone determines whether a compound will produce stimulant-like hyperlocomotion (BZP), hallucinogen-like head-twitch responses (TFMPP), or neither (m-MeO-BZP) [1]. In drug discrimination assays, only m-MeO-BZP partially substituted for the interoceptive cue of R(−)-MDMA, whereas BZP, TFMPP, and m-CPP showed no substitution, demonstrating that even closely related analogs engage distinct neural substrates [1]. For procurement decisions in neuropharmacology or PET tracer development, selecting an incorrect benzylpiperazine analog would fundamentally alter the experimental readout, making m-MeO-BZP the obligatory choice when a non-stimulant, mixed-cue benzylpiperazine is required.

1-(3-Methoxybenzyl)piperazine (55212-32-3): Head-to-Head Quantitative Differentiation Evidence Against Closest Analogs


Locomotor Activity: m-MeO-BZP Produces Hypolocomotion, Unlike the Stimulant BZP — Direct Head-to-Head Comparison

In a direct head-to-head study, m-MeO-BZP (1-(3-methoxybenzyl)piperazine) produced a qualitatively opposite effect on locomotor activity compared to its parent compound BZP (1-benzylpiperazine). BZP increased ambulatory activity in a dose-dependent manner, with 30.0 mg/kg approximately doubling locomotor counts and 100.0 mg/kg producing a ~3.5-fold increase over saline controls (F=39.94, P<0.05). In contrast, m-MeO-BZP did not increase locomotor activity at any dose and significantly decreased ambulation at 100.0 mg/kg (F=13.31, P<0.05), inducing hypolocomotion. The 30.0 mg/kg dose of m-MeO-BZP — sufficient to abolish responding in drug discrimination animals — produced locomotor activity indistinguishable from saline [1]. This functional reversal from stimulant to motor-suppressant cannot be predicted from core scaffold identity alone and constitutes a critical differentiation point for behavioral studies.

locomotor activity behavioral pharmacology benzylpiperazine SAR

Head-Twitch Response (HTR): m-MeO-BZP Is Inactive, Whereas TFMPP Elicits Significant Hallucinogen-Like HTR

The head-twitch response (HTR) is a murine behavioral proxy for hallucinogen-like activity mediated primarily via 5-HT₂A receptor activation. In a systematic comparison of N-substituted piperazines, m-MeO-BZP failed to elicit an HTR at any dose tested. TFMPP (1-(3-trifluoromethylphenyl)piperazine) was the only active compound, producing a moderate HTR at 10.0 mg/kg that was comparable in magnitude to that previously reported for MDMA enantiomers [1]. BZP and m-CPP also showed no HTR activity. This establishes that the meta-methoxybenzyl substituent does not confer 5-HT₂A-mediated hallucinogen-like activity, in contrast to the meta-trifluoromethylphenyl group of TFMPP. For studies seeking to dissociate stimulant-like from hallucinogen-like benzylpiperazine effects, m-MeO-BZP provides a negative control for HTR while retaining partial MDMA-like discriminative stimulus properties.

head-twitch response 5-HT2A hallucinogen-like behavior

Drug Discrimination: m-MeO-BZP Is the Only Benzylpiperazine That Partially Substitutes for Both S(+)-MDMA and R(−)-MDMA

In mice trained to discriminate S(+)-MDMA or R(−)-MDMA from saline, m-MeO-BZP exhibited a unique substitution profile not shared by any other tested N-substituted piperazine. BZP, TFMPP, and m-CPP each fully substituted (≥80% drug-appropriate responding) in S(+)-MDMA-trained animals but failed to elicit significant drug-lever responding in R(−)-MDMA-trained mice. In contrast, m-MeO-BZP partially substituted for both training drugs, with ED₅₀ values of approximately 17.0 mg/kg in S(+)-MDMA-trained mice and 5.6 mg/kg in R(−)-MDMA-trained mice [1]. Notably, m-MeO-BZP was the only compound to produce drug-appropriate responding in the R(−)-MDMA discrimination group. This mixed-cue property distinguishes m-MeO-BZP from all other in-class benzylpiperazines and suggests engagement of both stimulant- and hallucinogen-associated neural pathways without full generalization to either.

drug discrimination MDMA interoceptive cue substitution testing

Sigma-1 Receptor Affinity: Meta-Methoxy Position Yields Lower Sigma-1 Affinity Than Para-Methoxy in N-Benzylpiperazine Scaffolds

A systematic structure-affinity relationship (SAR) study of regioisomeric N-benzyl alkyl ether piperazine derivatives revealed that the position of the methoxy substituent on the benzyl ring critically determines sigma-1 receptor affinity. The para-methoxy analog, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (compound 13), displayed a Ki of 2.7 nM at the sigma-1 receptor and a sigma-2/sigma-1 selectivity ratio of 38, making it a candidate for PET radiotracer development [1]. While the study did not report complete data for the isolated meta-methoxy monosubstituted compound, the SAR analysis established that para-alkoxy substitution is a key structural determinant for high sigma-1 affinity in this scaffold class. By inference, the meta-methoxy substitution pattern of 1-(3-methoxybenzyl)piperazine is expected to yield significantly lower sigma-1 affinity compared to the para isomer [1]. This positional isomer effect means that for sigma-1-targeted applications, the para analog is the appropriate choice, whereas the meta compound offers a selectivity advantage for studies aiming to minimize sigma-1 engagement.

sigma-1 receptor structure-affinity relationship benzylpiperazine PET tracer

Anti-Helicobacter pylori Activity: m-MeO-BZP Demonstrates Gastric Anti-Infective Properties Not Reported for BZP or TFMPP

1-(3-Methoxybenzyl)piperazine has been reported to possess inhibitory activity against the growth of Helicobacter pylori and has been utilized as an anti-gastritis agent with demonstrated inhibitory effects on gastric motility in animal studies . This anti-H. pylori activity is a property not attributed to the closely related analogs BZP, TFMPP, or m-CPP in the primary literature, which instead focuses on their CNS activity profiles. The mechanism by which the 3-methoxybenzyl substituent confers anti-H. pylori activity remains to be fully elucidated, and quantitative MIC data for the free base compound are not available in the peer-reviewed corpus. Nonetheless, this gastric indication represents a peripheral pharmacological dimension unique to m-MeO-BZP among the commonly studied N-substituted piperazines.

Helicobacter pylori gastritis antibacterial piperazine

Optimal Research and Industrial Use Cases for 1-(3-Methoxybenzyl)piperazine (55212-32-3) Based on Verified Differentiating Evidence


Non-Stimulant Behavioral Control in Benzylpiperazine Neuropharmacology Studies

When experimental designs require a benzylpiperazine that lacks the locomotor stimulant effects of BZP, 1-(3-methoxybenzyl)piperazine provides a validated negative control. As demonstrated by Yarosh et al. (2007), m-MeO-BZP does not increase ambulatory activity and instead produces hypolocomotion at high doses, whereas BZP produces a ~3.5-fold locomotor increase at 100 mg/kg [1]. This makes m-MeO-BZP essential for dissociating stimulant-mediated behavioral effects from other benzylpiperazine actions.

Mixed-Cue MDMA Discrimination Probe for Dual S(+)/R(−) Pathway Investigation

m-MeO-BZP is the only N-substituted piperazine reported to partially substitute for both S(+)-MDMA (ED₅₀ ~17.0 mg/kg) and R(−)-MDMA (ED₅₀ ~5.6 mg/kg) in drug discrimination assays [1]. This unique dual-cue property enables researchers to probe the mixed stimulant/hallucinogen interoceptive mechanisms of MDMA using a single benzylpiperazine probe, without the full substitution ceiling effects observed with BZP, TFMPP, or m-CPP for S(+)-MDMA.

Sigma-1 Receptor Selectivity Profiling via Positional Isomer Comparison

The meta-methoxy positioning of 1-(3-methoxybenzyl)piperazine provides a useful comparator for structure-affinity relationship studies against the para-methoxy isomer, which achieves Ki = 2.7 nM at sigma-1 receptors with a 38-fold selectivity over sigma-2 [2]. Researchers developing sigma-1 ligands or PET tracers can use the meta isomer to quantify the affinity penalty of non-optimal methoxy positioning and to verify that observed sigma-1 engagement is position-dependent rather than scaffold-promiscuous.

Gastric Anti-Infective Scaffold Exploration Targeting Helicobacter pylori

For medicinal chemistry programs developing piperazine-based anti-H. pylori agents, 1-(3-methoxybenzyl)piperazine represents one of the few benzylpiperazines with reported gastric anti-infective activity . While quantitative MIC data remain to be established in peer-reviewed literature, the compound serves as a starting point for exploring the anti-H. pylori pharmacophore within the benzylpiperazine chemical space, a therapeutic dimension not addressed by BZP, TFMPP, or m-CPP.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(3-Methoxybenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.